1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]
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Overview
Description
N’-(10-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(3-CHLORO-4-METHOXYPHENYL)UREA is a synthetic organic compound characterized by the presence of chlorinated and methoxylated aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(10-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(3-CHLORO-4-METHOXYPHENYL)UREA typically involves the reaction of 3-chloro-4-methoxyaniline with a decyl isocyanate derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(10-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(3-CHLORO-4-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N’-(10-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(3-CHLORO-4-METHOXYPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(10-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(3-CHLORO-4-METHOXYPHENYL)UREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: A precursor in the synthesis of the compound.
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Another chlorinated and methoxylated aniline derivative.
Uniqueness
N’-(10-{[(3-CHLORO-4-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(3-CHLORO-4-METHOXYPHENYL)UREA is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long decyl chain and dual chlorinated aniline groups contribute to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C26H36Cl2N4O4 |
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Molecular Weight |
539.5 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[10-[(3-chloro-4-methoxyphenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C26H36Cl2N4O4/c1-35-23-13-11-19(17-21(23)27)31-25(33)29-15-9-7-5-3-4-6-8-10-16-30-26(34)32-20-12-14-24(36-2)22(28)18-20/h11-14,17-18H,3-10,15-16H2,1-2H3,(H2,29,31,33)(H2,30,32,34) |
InChI Key |
QZDDBEKVPGAEFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
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